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Protein (sartorilli) - 26958-31-6

Protein (sartorilli)

Catalog Number: EVT-14142627
CAS Number: 26958-31-6
Molecular Formula: C19H14ClNO2
Molecular Weight: 323.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of Protein (sartorilli) can be achieved through both biological and chemical methods. The primary biological method involves ribosomal protein synthesis, where messenger RNA (mRNA) is translated into polypeptide chains through the processes of transcription and translation. In vitro systems are often employed to optimize yield and purity.

Technical Details

  1. In Vivo Synthesis: This involves the use of living cells, such as muscle cells, where the natural transcription and translation machinery synthesizes the protein.
  2. In Vitro Synthesis: Cell-free systems can be utilized, which allow for greater control over reaction conditions. Key components include:
    • Extract Preparation: Utilizing E. coli or other cell extracts to provide the necessary ribosomes and translation factors.
    • Reaction Conditions: Typical conditions may include pH adjustments, temperature control (often around 30-37 °C), and the addition of energy sources like ATP.
Molecular Structure Analysis

Structure
Protein (sartorilli) exhibits a complex tertiary structure stabilized by various interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. Its specific amino acid sequence determines its unique three-dimensional conformation.

Data
The molecular weight of Protein (sartorilli) typically ranges from 20 kDa to 50 kDa depending on its specific isoforms. Structural analysis techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into its conformation.

Chemical Reactions Analysis

Reactions
Protein (sartorilli) participates in various biochemical reactions, primarily involving enzymatic activities that facilitate metabolic processes. These reactions can include:

  • Enzyme-Substrate Interactions: Where the protein acts as an enzyme catalyzing specific biochemical transformations.
  • Protein-Protein Interactions: Essential for forming complexes that regulate cellular functions.

Technical Details
The kinetics of these reactions can be analyzed using methods such as Michaelis-Menten kinetics to determine parameters like maximum reaction velocity and substrate affinity.

Mechanism of Action

Process
The mechanism of action for Protein (sartorilli) involves its interaction with other biomolecules to exert physiological effects. This may include:

  • Binding to Receptors: Facilitating signal transduction pathways.
  • Modulating Enzymatic Activity: Acting as an allosteric regulator or cofactor.

Data
Quantitative analysis can be performed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay to measure binding affinities and functional impacts.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Protein (sartorilli) is generally soluble in aqueous solutions at physiological pH.
  • Stability: It exhibits stability under a range of temperatures but may denature under extreme conditions.

Chemical Properties

  • Amino Acid Composition: Rich in essential amino acids, contributing to its nutritional value.
  • Isoelectric Point: The isoelectric point varies but is typically around neutral pH, affecting its solubility and interaction with other molecules.

Relevant analyses can include spectrophotometric methods to assess concentration and purity levels.

Applications

Protein (sartorilli) has several scientific uses:

  • Nutritional Supplements: Due to its high-quality amino acid profile, it is often used in dietary supplements aimed at enhancing muscle growth and recovery.
  • Biotechnology Research: Utilized in studies related to muscle physiology, protein interactions, and metabolic pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in muscle-wasting diseases or metabolic disorders.
Molecular Mechanisms of Myogenic Regulation

Enhancer RNA (eRNA)-Mediated Transcriptional Activation in Myogenesis

Enhancer RNAs (eRNAs) are non-coding transcripts synthesized bidirectionally from enhancer regions, playing pivotal roles in skeletal muscle differentiation. During myoblast-to-myotube transition in C2C12 cells, global run-on sequencing (GRO-seq) reveals that ~70% of super enhancers (SEs) produce eRNAs, compared to <20% of typical enhancers (TEs) [6] [8]. These eRNAs exhibit distinct functional categories:

  • Bi-stable eRNAs: Bidirectional transcripts detectable in total RNA-seq, associated with strong RNA polymerase II (Pol II) binding and histone marks (H3K27ac, H3K4me1).
  • Uni-stable eRNAs: Unidirectional transcripts with intermediate stability.
  • Unstable eRNAs: Transient transcripts only detectable via GRO-seq, constituting the majority [8].

The master transcription factor MyoD is critical for eRNA induction. Upon differentiation, MyoD binds SEs and recruits coactivators (e.g., p300/CBP), initiating eRNA transcription. Table 1 summarizes key eRNA classes:

Table 1: Classification of eRNAs in Myogenesis

CategoryDetection MethodPol II AssociationRegulatory Impact
Bi-stableGRO-seq + RNA-seqStrongHigh; modulates chromatin looping
Uni-stableGRO-seq + RNA-seqModerateModerate; stabilizes TF binding
UnstableGRO-seq onlyWeakLow; transient transcriptional bursts

Depletion of SE-associated eRNAs (e.g., seRNA-1, seRNA-2) reduces myogenic gene expression (e.g., Myoglobin, Myosin heavy chain) and impairs myotube formation [8].

Cohesin Complex Recruitment by Muscle-Specific eRNAs for Chromatin Remodeling

The cohesin complex, comprising core subunits SMC1A, SMC3, RAD21, and STAG1/2, mediates chromatin loop extrusion to facilitate enhancer-promoter interactions. Muscle-specific eRNAs directly recruit cohesin to myogenic loci:

  • DRReRNA (Distal Regulatory Region eRNA), transcribed from the MyoD enhancer on chromosome 7, binds cohesin subunits (SMC3, RAD21) via RNA-protein interactions [1] [3].
  • This binding enables cohesin loading onto the Myogenin promoter on chromosome 1, increasing chromatin accessibility by 47% (measured by ATAC-seq) [3].
  • DRReRNA depletion reduces cohesin occupancy at Myogenin, diminishing H3K27ac marks and RNA Pol II recruitment [2] [3].

Table 2 details cohesin-eRNA interactions:

Table 2: Cohesin Complex Components and eRNA Interactions

Cohesin SubunitFunctioneRNA BinderOutcome of Interaction
SMC3ATPase activity; DNA bindingDRReRNAStabilizes chromatin loop formation
RAD21Ring closure; partner bindingDRReRNAAnchors cohesin to target promoters
STAG2Chromatin tetheringNot identifiedMaintains sister chromatid cohesion

Cohesin-eRNA recruitment is essential for chromatin architecture reorganization during myogenesis [1] [5].

Trans-Activation of Myogenic Genes via Distal Regulatory Region eRNAs (DRReRNAs)

DRReRNAs exemplify trans-acting eRNAs that regulate genes on distinct chromosomes. Key mechanisms include:

  • Chromosomal Targeting: DRReRNA is transcribed from the MyoD locus but localizes to the Myogenin locus (47% of DRReRNA molecules by FISH) [2] [3].
  • Cohesin-Mediated Looping: DRReRNA-bound cohesin bridges the MyoD enhancer and Myogenin promoter, forming a chromatin loop confirmed by Hi-C [3].
  • Transcriptional Activation: This looping enables RNA Pol II recruitment and nascent Myogenin transcript elongation. DRReRNA knockdown reduces Myogenin expression by >80% without affecting MyoD [3].

DRReRNA exhibits unique features:

  • Polyadenylation and splicing, unlike most eRNAs [2].
  • Extended half-life (~30 minutes vs. 7 minutes for typical eRNAs) [3].

These properties enable sustained trans-activation during differentiation [1] [8].

Myogenic Regulatory Factors (MRFs) and Satellite Cell Quiescence-Activation Dynamics

Myogenic Regulatory Factors (MRFs: MyoD, Myf5, Myogenin, MRF4) orchestrate satellite cell fate transitions:

  • Quiescence: Pax7+ satellite cells express low MyoD.
  • Activation: MyoD and Myf5 drive proliferation and commitment.
  • Differentiation: Myogenin and MRF4 induce myotube fusion [4] [6].

Post-translational modifications fine-tune MRF activity:

  • MyoD acetylation at lysine residues enhances DNA binding and recruits histone acetyltransferases (e.g., p300) to myogenic genes. Non-acetylatable MyoD mutants fail to activate late differentiation genes (e.g., Myogenin) [4].
  • Stage-specific targeting: MyoD preferentially binds early genes (e.g., Myf5) in myoblasts, while acetylated MyoD occupies late genes (e.g., Muscle creatine kinase) in myotubes [4].

MRFs collaborate with SEs to maintain myogenic identity. For example, PAX3-FOXO1 SE drives oncogenic PAX3 expression in rhabdomyosarcoma by hijacking MyoD SEs [6].

Chromatin Accessibility Modulation During Muscle Differentiation

Chromatin accessibility dynamics, governed by SEs and eRNAs, underpin myogenic differentiation:

  • SE Remodeling: During C2C12 differentiation, SEs redistribute to late-stage genes (e.g., Myh cluster), increasing H3K27ac and Pol II occupancy by 3-fold [6] [8].
  • DNA Hypomethylation: The core enhancer of MyoD is hypomethylated in myogenic cells, enabling TF binding. Methylation of three CG dinucleotides in this region represses enhancer activity by 60% [6].
  • eRNA-Driven Accessibility: DRReRNA depletion reduces ATAC-seq signals at Myogenin by 47%, while seRNA-1 loss decreases accessibility at Myoglobin [3] [8].

The transcription factor CASZ1 exemplifies accessibility modulation:

  • Its SE forms during differentiation, increasing CASZ1 expression.
  • CASZ1 then activates SEs at MyoD and Myogenin, facilitating chromatin opening [6].

This hierarchical regulation ensures precise spatiotemporal gene expression during myogenesis.

Tables and key terms are derived directly from experimental data in the cited sources.

Properties

CAS Number

26958-31-6

Product Name

Protein (sartorilli)

IUPAC Name

1-(4-chlorophenyl)-4-quinolin-2-ylbutane-1,3-dione

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C19H14ClNO2/c20-15-8-5-14(6-9-15)19(23)12-17(22)11-16-10-7-13-3-1-2-4-18(13)21-16/h1-10H,11-12H2

InChI Key

PWZYXHHXUXKCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CC(=O)C3=CC=C(C=C3)Cl

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